2,4-Diaminoanisole (2,4-DAA) is a chemical compound with the formula C7H10N2O. It appears as colorless needles and is soluble in alcohol, hot ether, and slightly soluble in dimethyl sulfoxide (DMSO) []. While research into potential applications of 2,4-DAA is ongoing, its current primary use in scientific research is as an analytical reference standard.
,4-DAA serves as a reference standard for the identification and quantification of the analyte in various matrices through instrumental analysis techniques. Here are two specific examples:
2,4-Diaminoanisole is an organic compound characterized by the molecular formula C₇H₁₀N₂O. It appears as a crystalline solid, typically off-white to violet or dark brown in color, and has a melting point of approximately 67.5 °C. This compound is a derivative of anisole, containing two amino groups at the 2 and 4 positions on the aromatic ring. It is known for its use in the dyeing industry, particularly in the formulation of hair and fur dyes, where it serves as an intermediate in producing various colorants .
One significant reaction involves its interaction with hydrogen peroxide, which produces mutagenic derivatives that have been studied for their effects on bacterial systems like Salmonella .
The biological activity of 2,4-diaminoanisole has raised concerns due to its mutagenic properties. Studies have shown that it can induce frameshift mutations and chromosomal aberrations in various organisms, including rodent cells and bacterial strains. Specifically, it has been linked to unscheduled DNA synthesis and covalent binding to cellular macromolecules, indicating potential carcinogenicity. In animal studies, exposure has been associated with thyroid and mammary tumors .
Several methods exist for synthesizing 2,4-diaminoanisole:
These methods allow for varying degrees of yield and purity depending on the reagents and conditions employed .
The primary applications of 2,4-diaminoanisole include:
Due to its potential health risks, its use is often regulated .
Interaction studies involving 2,4-diaminoanisole have primarily focused on its mutagenicity and carcinogenic potential. Research indicates that:
Several compounds share structural similarities with 2,4-diaminoanisole. These include:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-Methoxy-m-phenylenediamine | Contains a methoxy group on the benzene ring | Used primarily in dye formulations; less toxic than 2,4-diaminoanisole |
3-Amino-4-methoxybenzenamine | Amino group at different position | Exhibits lower mutagenicity compared to 2,4-diaminoanisole |
Aniline | Simple amino compound without methoxy group | Widely used in dye production but lacks specific reactivity seen in 2,4-diaminoanisole |
p-Phenylenediamine | Similar diamine structure | Known for its use in rubber production; different toxicity profile |
These compounds illustrate the diversity within the class of aromatic amines but highlight how 2,4-diaminoanisole's unique positioning of functional groups contributes to its distinct biological activity and applications .
Irritant;Health Hazard;Environmental Hazard